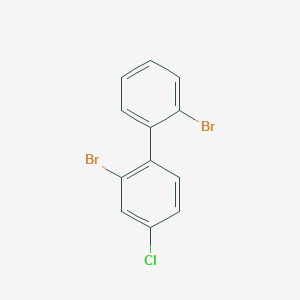![molecular formula C16H31N3O5 B15198562 C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a carbonimidoyl bis[carbamate] moiety, which contribute to its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable carbonyl compound to form the corresponding imine. This imine is then reacted with a hydroxypentyl derivative to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to target molecules with high specificity, leading to desired biological effects.
相似化合物的比较
Similar Compounds
Some compounds similar to C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] include:
- Benzene, 1,3-bis(1,1-dimethylethyl)
- Diazene, bis(1,1-dimethylethyl)
- Urea, N,N’-bis(1,1-dimethylethyl)
Uniqueness
What sets C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C16H31N3O5 |
|---|---|
分子量 |
345.43 g/mol |
IUPAC 名称 |
tert-butyl N-[N'-(5-hydroxypentyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C16H31N3O5/c1-15(2,3)23-13(21)18-12(17-10-8-7-9-11-20)19-14(22)24-16(4,5)6/h20H,7-11H2,1-6H3,(H2,17,18,19,21,22) |
InChI 键 |
ZMAGTETVBIXFDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCO)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
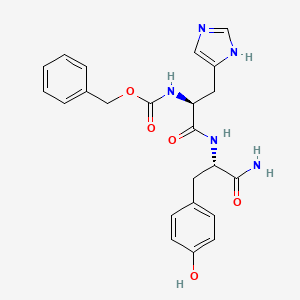
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
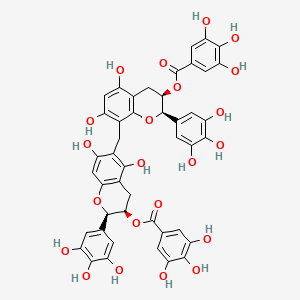
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


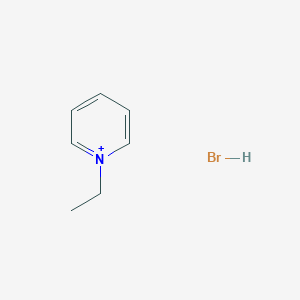
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
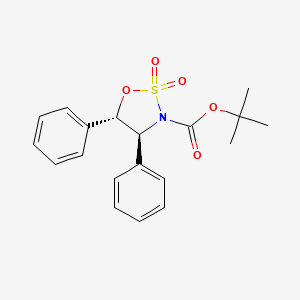
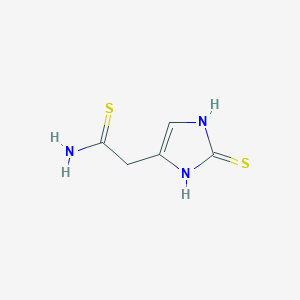
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
